8-methoxy-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione
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Overview
Description
. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and chemical properties.
Preparation Methods
The synthesis of 8-methoxy-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione involves several steps. One common synthetic route includes the reaction of 7-hydroxycoumarin with alkyl bromides, followed by treatment with sodium azide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-methoxy-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-methoxy-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . The molecular pathways involved include hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site .
Comparison with Similar Compounds
8-methoxy-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione can be compared with other similar compounds, such as:
8-Hydroxy-2-oxo-2H-chromen-7-yl β-D-allopyranoside: This compound also belongs to the chromen-2-one class and exhibits similar biological activities.
7-Methylcoumarin: Another chromen-2-one derivative with distinct chemical properties and applications.
Ginkgo biloba flavonoids: These compounds share structural similarities and are known for their antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique biological activities and chemical reactivity.
Properties
IUPAC Name |
8-methoxy-3-[2-oxo-7-(2-oxopropoxy)chromen-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-12(23)11-27-14-6-7-15-16(10-20(24)28-19(15)9-14)17-8-13-4-3-5-18(26-2)21(13)29-22(17)25/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZDHUPROIEYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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